molecular formula C6H5N3O B144765 2-Methyloxazolo[4,5-d]pyrimidine CAS No. 129249-41-8

2-Methyloxazolo[4,5-d]pyrimidine

Cat. No.: B144765
CAS No.: 129249-41-8
M. Wt: 135.12 g/mol
InChI Key: CTANASBIJLHKQH-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the chemistry of life. The oxazolo[4,5-d]pyrimidine (B6598680) system is a fused heterocyclic ring composed of an oxazole (B20620) ring and a pyrimidine (B1678525) ring. nih.gov This arrangement of atoms imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for the design of novel therapeutic agents. nih.govresearchgate.net The oxazole and pyrimidine rings themselves are prevalent in a wide array of natural products and synthetic molecules, recognized as key skeletons in drug discovery. nih.gov

Oxazolo[4,5-d]pyrimidines as 9-Oxa-Purine Bioisosteres and Nucleic Acid Base Analogs

A key aspect of the interest in oxazolo[4,5-d]pyrimidines lies in their structural similarity to purines, the fundamental building blocks of nucleic acids, DNA and RNA. nih.gov Specifically, they are considered bioisosteres of purines, where the imidazole (B134444) ring of the purine (B94841) is replaced by an oxazole ring. nih.govmdpi.com This "9-oxa" substitution allows these compounds to mimic natural purines like adenine (B156593) and guanine, potentially interacting with the same biological targets. nih.gov As a result, they are investigated as antimetabolites that could competitively inhibit enzymes involved in nucleic acid synthesis or even be incorporated into DNA or RNA to induce dysfunction in rapidly proliferating cells, such as cancer cells. nih.gov

Historical Development and Emerging Significance of the Oxazolo[4,5-d]pyrimidine Scaffold

For a considerable period, fused oxazolopyrimidine rings received relatively little attention, partly because none were initially found in natural products, and their biological activities were not readily apparent. nih.gov However, recent decades have witnessed a surge in studies on the biological properties of the isomeric oxazolo[5,4-d]pyrimidines, revealing their significant potential as modulators of signaling pathways crucial to the cell life cycle. nih.gov In contrast, the oxazolo[4,5-d]pyrimidine scaffold has been comparatively less explored, primarily due to challenges in its synthesis. nih.govresearchgate.net This limited accessibility has, in turn, restricted extensive biological investigation. nih.govresearchgate.net Despite this, some oxazolo[4,5-d]pyrimidine derivatives have demonstrated noteworthy biological activities, including anticancer properties. researchgate.net

Overview of Research Trajectories for 2-Methyloxazolo[4,5-d]pyrimidine and Related Structures

Research into 2-substituted oxazolo[4,5-d]pyrimidines is an active and evolving area. Synthetic strategies often involve the construction of the pyrimidine ring onto a pre-existing functionalized oxazole or vice versa. researchgate.netresearchgate.net For instance, one approach involves the treatment of 2,4-disubstituted azlactones with thiocarbamides or carbamides to yield substituted oxazolo[4,5-d]pyrimidines. researchgate.net

The biological evaluation of these compounds has uncovered a range of potential therapeutic applications. For example, various oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govmdpi.com Other research has focused on their potential as cannabinoid receptor antagonists and inhibitors of enzymes like adenosine (B11128) kinase and acetyl-CoA carboxylase. mdpi.comnih.gov While much of the published research focuses on the oxazolo[5,4-d]pyrimidine isomer, the underlying principles and observed activities provide a strong rationale for the continued investigation of this compound and its derivatives.

General Approaches to the Oxazolo[4,5-d]pyrimidine Core

The assembly of the fused oxazolo[4,5-d]pyrimidine ring system is a cornerstone of synthetic efforts in this area. The two main strategies offer flexibility in accessing a variety of substituted derivatives.

A prevalent and versatile method for synthesizing oxazolo[4,5-d]pyrimidines involves the annulation of a pyrimidine ring onto a functionalized oxazole. nih.govmdpi.com This approach typically starts with a 5-aminooxazole derivative bearing a suitable functional group at the 4-position, such as a carbonitrile or an ester. nih.govmdpi.com This C(2)-functionalized 5-aminooxazole serves as a versatile building block for the subsequent construction of the pyrimidine ring. nih.gov The process often involves a two-step sequence where the 5-amino group of the oxazole is first reacted with a one-carbon synthon, such as triethyl orthoformate, to form an intermediate imidoester. nih.govmdpi.com Subsequent ring closure with an appropriate amine or ammonia (B1221849) source then yields the desired oxazolo[4,5-d]pyrimidine. nih.govmdpi.com

Alternatively, the oxazolo[4,5-d]pyrimidine scaffold can be constructed by forming the oxazole ring on a pre-existing, appropriately substituted pyrimidine. This strategy often involves utilizing pyrimidine derivatives with adjacent functional groups that can be cyclized to form the oxazole ring. For instance, a pyrimidine with an amino group and a hydroxyl group in adjacent positions can be reacted with a suitable one-carbon electrophile to facilitate the oxazole ring closure. While less commonly detailed in the provided context for this compound itself, this general approach remains a viable pathway in heterocyclic synthesis.

Specific Reaction Pathways for this compound and its Analogs

The synthesis of this compound and its closely related analogs often employs stepwise strategies that carefully build the pyrimidine ring onto an oxazole precursor.

These multi-step sequences provide a high degree of control over the final structure of the target molecule, allowing for the introduction of various substituents on the pyrimidine ring.

One key method for preparing oxazolo[4,5-d]pyrimidine derivatives starts from ethyl 2-substituted-5-aminooxazole-4-carboxylates. A specific example involves the synthesis of 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, a related pyrimidine derivative. chemicalbook.com In a similar vein, a 2-methyl-5-aminooxazole-4-carboxylic acid ethyl ester could serve as a key precursor. The synthesis would likely proceed by reacting this oxazole derivative with a suitable one-carbon synthon to introduce the atoms necessary for the pyrimidine ring, followed by cyclization.

A closely related synthesis starts with equimolar amounts of ethyl 2-acetyl-3-ethoxy-2-propenoate and S-methylisothiourea, which are refluxed in the presence of triethylamine (B128534) in ethanol. chemicalbook.com This reaction directly assembles a 2-methylsulfanyl-pyrimidine ring. Adapting this for a this compound would likely involve starting with a 2-methyl-5-aminooxazole precursor.

Starting MaterialReagent(s)ProductYield
Ethyl 2-acetyl-3-ethoxy-2-propenoateS-methylisothiourea, Triethylamine4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester81% chemicalbook.com

Thiourea (B124793) and its derivatives are valuable reagents in the synthesis of pyrimidine-containing heterocycles. For instance, the synthesis of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea (B33335) and thiourea derivatives highlights the utility of isothiocyanates and thiourea in constructing fused pyrimidine systems. nih.govresearchgate.net While this example leads to a thiazolo[4,5-d]pyrimidine (B1250722), the underlying principle of using thiourea or its analogs to form the pyrimidine ring is applicable to the oxazolo series as well.

The general strategy involves reacting a suitable precursor, in this case, a 5-aminooxazole derivative, with a thiourea equivalent. This can lead to the formation of a thiouracil-fused oxazole, which can then be further functionalized. For example, 4-amino-3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile is prepared from the reaction of malononitrile (B47326) and phenyl/ethyl isothiocyanate. researchgate.net A similar approach starting with an appropriate oxazole precursor could yield an oxazolo[4,5-d]pyrimidine-2-thione.

PrecursorReagentIntermediate
Malononitrile, Phenyl/ethyl isothiocyanate-4-Amino-3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazole-5-carbonitrile researchgate.net

Derivatization of Naturally Occurring Scaffolds Leading to this compound Variants

The structural similarity of the oxazolo[4,5-d]pyrimidine core to endogenous purine nucleobases has been a significant driver for its synthesis and exploration. This similarity allows these synthetic compounds to act as potential antimetabolites or modulators of biological pathways involving purines. youtube.comisc2012.com Consequently, a key strategy in generating novel variants involves the derivatization of naturally occurring molecular frameworks, most notably carbohydrates.

A direct example of this approach is the synthesis of glucopyranoside derivatives incorporating the 2-methyloxazolo moiety. One documented synthesis involves the reaction of 1,3,4,6-tetra-O-acetyl-α/β-N-acetylglucosamine, a derivative of the natural sugar glucosamine, with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in dichloroethane. google.com This process leads to the formation of 4′,5′-Dihydro-2′-methyloxazolo[5′,4′:1,2]-3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyranoside. google.com In this molecule, the 2-methyloxazoline ring is fused to the pyranose ring of the glucose derivative, demonstrating the successful conjugation of the heterocyclic system to a natural scaffold. This strategy not only provides access to novel chemical entities but also can enhance properties such as solubility and bioavailability.

Starting MaterialReagentProduct
1,3,4,6-tetra-O-acetyl-α/β-N-acetylglucosamineTMSOTf4′,5′-Dihydro-2′-methyloxazolo[5′,4′:1,2]-3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyranoside

Mechanistic Considerations in Oxazolo[4,5-d]pyrimidine Synthesis

Understanding the underlying reaction mechanisms is paramount for optimizing synthetic routes and achieving desired chemical diversity. The construction of the fused oxazolo[4,5-d]pyrimidine system involves intricate steps where intermediates and transition states dictate the final outcome.

Exploration of Reaction Intermediates and Transition States

The synthesis of the oxazolo[4,5-d]pyrimidine scaffold can generally be approached by constructing the pyrimidine ring onto a pre-existing, functionalized oxazole. A common pathway begins with a C(2)-functionalized 5-aminooxazole-4-carbonitrile. youtube.com A key step in this sequence involves the reaction of the 5-aminooxazole with an orthoformate, such as triethyl orthoformate. This reaction proceeds through an intermediate imidoester derivative . youtube.com This intermediate is crucial as it sets the stage for the subsequent ring closure. The cyclization is then typically achieved by reacting the imidoester with an amine, which attacks the electrophilic carbon of the imidoester, leading to the formation of the pyrimidine ring.

For the pyrimidine ring formation itself, mechanisms such as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) can be considered, especially when starting from substituted pyrimidine precursors that undergo amination. nih.gov This mechanism involves the initial addition of a nucleophile (like an amine) to the pyrimidine ring, followed by the opening of the ring to form a more stable intermediate, and subsequent re-cyclization to yield the final product. nih.gov

Stereochemical and Regiochemical Control in Ring Annulation

Achieving specific stereochemistry and regiochemistry is critical, as the spatial arrangement of substituents can significantly influence the biological activity of the final molecule. nih.gov Regiochemical control in the annulation (ring-forming) step is often dictated by the substitution pattern of the starting materials.

For instance, when constructing the pyrimidine ring onto an existing oxazole, the regioselectivity of the cyclization is governed by the nature and position of the functional groups on the oxazole precursor. The synthesis of related fused heterocyclic systems, such as pyrimido[4,5-b]indoles, has been achieved with high regioselectivity using palladium-catalyzed intramolecular arylation. organic-chemistry.org This method, which involves treating 4-aryloxy- or 4-anilino-5-iodopyrimidines with a palladium catalyst, ensures that the cyclization occurs at a specific position to yield the desired isomer. organic-chemistry.org Such strategies are highly relevant for controlling the regiochemistry in oxazolo[4,5-d]pyrimidine synthesis, ensuring the correct fusion of the two rings.

Furthermore, synthetic methodologies can be designed to preserve specific reactive sites for later-stage modifications. Palladium-catalyzed direct C-H bond functionalization has been used to build tricyclic scaffolds while preserving a chlorine atom on an adjacent ring, offering a site for late-stage diversification, a powerful tool for controlling the final substitution pattern. organic-chemistry.orgresearchgate.net

Advanced Synthetic Techniques and Diversification Strategies

To expand the chemical space around the oxazolo[4,5-d]pyrimidine core, chemists employ advanced synthetic methods that allow for rapid diversification and the creation of novel molecular architectures.

Application of "Click" Chemistry for Functionalization

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of heterocyclic scaffolds. st-andrews.ac.uk This reaction is highly efficient and regioselective, reliably forming a stable 1,2,3-triazole linker between two molecular fragments. st-andrews.ac.uk

While direct application on the this compound core is not extensively documented in the provided sources, the strategy has been successfully applied to closely related systems. For example, novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles have been synthesized using a click chemistry approach. Similarly, thienopyrimidine glycosides have been linked to various sugar moieties via a triazole bridge formed through CuAAC. organic-chemistry.org The general strategy involves introducing either an alkyne or an azide (B81097) functional group onto the oxazolopyrimidine scaffold. This "handle" can then be "clicked" with a complementary fragment (an azide or alkyne, respectively) to append a wide variety of substituents, facilitating the rapid generation of compound libraries for screening. organic-chemistry.org

ScaffoldFunctionalization StrategyResulting Linkage
Oxazolo[4,5-b]pyridineClick Chemistry (CuAAC)1,2,3-Triazole
ThienopyrimidineClick Chemistry (CuAAC)1,2,3-Triazole

Scaffold Hopping Approaches for Novel Analogs

Scaffold hopping is a medicinal chemistry strategy used to design new compounds by replacing a central molecular core with a different, isosteric or isofunctional scaffold, while retaining the key binding elements. This approach aims to identify novel patentable structures with improved properties.

This strategy has been effectively used to design novel oxazolo[5,4-d]pyrimidine derivatives. In one notable example, researchers designed a new series of cannabinoid (CB2) receptor antagonists by employing a scaffold hopping approach. st-andrews.ac.uk This involved replacing the central fragment of a known antagonist with the oxazolopyrimidine core. st-andrews.ac.uk This led to the synthesis and identification of several potent and selective CB2 ligands, such as 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine. st-andrews.ac.uk This demonstrates the power of scaffold hopping to generate novel analogs based on the oxazolopyrimidine framework with specifically tailored biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129249-41-8

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

2-methyl-[1,3]oxazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H5N3O/c1-4-9-6-5(10-4)2-7-3-8-6/h2-3H,1H3

InChI Key

CTANASBIJLHKQH-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NC=C2O1

Canonical SMILES

CC1=NC2=NC=NC=C2O1

Synonyms

Oxazolo[4,5-d]pyrimidine, 2-methyl- (9CI)

Origin of Product

United States

Synthetic Strategies and Methodologies for Oxazolo 4,5 D Pyrimidine Derivatives

Catalytic Methodologies for Enhanced Synthesis

The synthesis of the oxazolo[4,5-d]pyrimidine (B6598680) core and its derivatives has been advanced through various methodologies. While classical condensation and cyclization reactions are prevalent, the use of catalysts offers significant advantages, including improved reaction rates, higher yields, and milder reaction conditions. Catalytic strategies primarily involve the use of organic bases and metal catalysts to facilitate key bond-forming steps.

One of the prominent strategies for building the fused pyrimidine (B1678525) ring onto a pre-existing oxazole (B20620) core involves the heteroannulation of functionalized oxazoles. A notable example is the use of the strong, non-nucleophilic organic base 1,8-diazabicyclo nih.govresearchgate.netundec-7-ene (DBU). tandfonline.comtandfonline.com Research has demonstrated that DBU can efficiently catalyze the reaction between 2-substituted 5-amino-4-cyano-1,3-oxazoles and various isothiocyanates to yield substituted oxazolo[5,4-d]pyrimidines. tandfonline.comtandfonline.com In this context, DBU acts as a base to facilitate the cyclization step, leading to the formation of the pyrimidine ring. tandfonline.com This methodology highlights the utility of hindered organic bases in promoting complex heterocyclic syntheses. tandfonline.comyoutube.com

Metal-catalyzed reactions represent another powerful avenue for synthesizing and functionalizing oxazolopyrimidine systems. Copper catalysts, for instance, are well-known for their role in aerobic oxidative reactions to form oxazole rings, a foundational component of the target scaffold. nih.gov Furthermore, iodine has been employed as a catalyst in the solid-phase synthesis of related thiazolo[4,5-d]pyrimidinone derivatives, showcasing the potential of non-metallic catalysts in facilitating cyclization reactions with aldehydes. nih.gov

For the derivatization of the core structure, palladium-catalyzed cross-coupling reactions are of significant importance. The Suzuki coupling, utilizing catalysts like tetrakis(triphenylphosphine)palladium(0), has been effectively used to introduce various substituents onto the analogous thiazolo[5,4-d]pyrimidine (B3050601) scaffold. nih.gov This demonstrates how metal catalysis can be a crucial tool for creating a diverse library of derivatives from a common heterocyclic intermediate.

The table below summarizes key research findings on catalytic methodologies applied to the synthesis of oxazolopyrimidine and related heterocyclic derivatives.

Interactive Table: Catalytic Methodologies for Oxazolopyrimidine and Analogues

CatalystSubstrate(s)Product TypeKey Findings
DBU (1,8-diazabicyclo nih.govresearchgate.netundec-7-ene)2-substituted 5-amino-4-cyano-1,3-oxazoles and isothiocyanatesOxazolo[5,4-d]pyrimidinesDBU serves as an efficient base catalyst for the heteroannulation reaction, providing a direct route to the fused heterocyclic system. tandfonline.comtandfonline.com
Iodine Thiazole (B1198619) intermediate on solid support and an aldehydeThiazolo[4,5-d]pyrimidinoneIodine was used as a catalyst to successfully synthesize thiazolo-pyrimidinone derivatives via reaction with an aldehyde during solid-phase synthesis. nih.gov
Tetrakis(triphenylphosphine)palladium(0) 5-chloro-thiazolo[5,4-d]pyrimidine derivative and boronic acids5-substituted-thiazolo[5,4-d]pyrimidinesThis palladium catalyst was effective for Suzuki cross-coupling reactions to introduce diverse substituents at the 5-position of the core. nih.gov
Copper salts Amines, alkynes, and molecular oxygenTrisubstituted oxazolesCopper-catalyzed aerobic oxidative dehydrogenative annulation provides an efficient route to the oxazole ring, a key precursor for the fused system. nih.gov

Structure Activity Relationship Sar Studies of 2 Methyloxazolo 4,5 D Pyrimidine Analogs

Positional Impact of Substituents on Biological Activity

The biological activity of oxazolo[4,5-d]pyrimidine (B6598680) derivatives can be finely tuned by the strategic placement of various substituents on the core heterocyclic structure. Research into related fused pyrimidine (B1678525) systems has demonstrated that modifications at the C(2), C(5), and C(7) positions play distinct and crucial roles in determining how these molecules interact with their biological targets.

The C(2) position of the oxazolo[4,5-d]pyrimidine ring system is a critical vector for influencing target engagement. In analogs like thiazolo[5,4-d]pyrimidines, which are structurally related, the substituent at the C(2) position typically orients toward the extracellular space of receptors. nih.gov This positioning allows it to interact with residues in that region, and its characteristics can significantly modulate binding affinity. For instance, in the development of adenosine (B11128) receptor antagonists, substituting the C(2) position with groups like arylmethyls has been a key strategy. nih.gov

In other related pyrimidine-based compounds, the introduction of various moieties at the C(2) position has led to potent enzyme inhibitors. For example, pyrimidine-5-carbonitrile derivatives bearing benzo[d]oxazole or various sulphonamide phenyl groups at C(2) have demonstrated significant inhibitory activity against the COX-2 enzyme. nih.gov Specifically, compounds with these substitutions showed IC50 values in the submicromolar range, with some being nearly as potent as the reference drug Celecoxib. nih.gov The nature of the C(2) substituent is therefore a primary determinant in guiding the molecule to its specific biological target and dictating the strength of the interaction.

Modifications at the C(5) position have a profound effect on the pharmacological profile, often by interacting with deep portions of a target's binding pocket. nih.gov In studies of thiazolo[5,4-d]pyrimidine (B3050601) analogs as adenosine receptor antagonists, the C(5)-substituent was found to be located within the binding cavity, in proximity to transmembrane helices TM3, TM5, and TM6. nih.gov The choice of substituent here is critical for optimizing affinity. For example, compounds featuring a furyl ring at this position generally exhibit the highest affinity for the human A2A adenosine receptor. nih.gov This enhanced affinity is attributed to a polar interaction between the oxygen atom of the furyl ring and an asparagine residue (Asn253) within the receptor's binding site. nih.gov Even the addition of a methyl group to the furyl ring does not disrupt this beneficial interaction. nih.gov This highlights how C(5) modifications can be used to exploit specific polar interactions deep within a binding site to enhance potency.

The C(7) position is another key site for modification that significantly modulates target affinity and cellular activity. Introducing various amino groups at this position has been a successful strategy in multiple studies. In one instance, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were characterized by the presence of aliphatic amino chains at the C(7) position, which contributed to their cytotoxic activity against various cancer cell lines. nih.gov

Further studies on related triazolo[4,5-d]pyrimidine derivatives as inhibitors of Ubiquitin Specific Peptidase 28 (USP28) underscore the importance of the C(7) substituent. The nature of the amine group at this position dramatically influenced inhibitory activity. While simple groups like cyclopropyl (B3062369) amine resulted in inactive compounds, installing piperazine (B1678402) or ethylenediamine (B42938) groups led to a significant enhancement in potency against USP28. scienceopen.com This demonstrates that the C(7) position is highly sensitive to the size, shape, and chemical properties of the substituent, which can be tailored to achieve desired biological responses, from cytotoxicity to specific enzyme inhibition. nih.govscienceopen.com

Table 1: Impact of C(7) Amine Substitutions on USP28 Inhibition for nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine Analogs

Compound C(7) Substituent USP28 IC50 (µM) Reference
3 Cyclopropyl amine Inactive scienceopen.com
4 N-(3-aminopropyl)morpholine Inactive scienceopen.com
5 Terminal furyl group 14.20 ± 0.19 scienceopen.com
6 Terminal pyridyl group 20.50 ± 1.45 scienceopen.com
7 Piperazine Potent scienceopen.com
8 Ethylenediamine 4.34 ± 0.30 scienceopen.com

Pharmacophore Elucidation and Ligand Design Principles

The design of potent and selective ligands based on the oxazolo[4,5-d]pyrimidine scaffold relies on a clear understanding of its pharmacophore—the essential three-dimensional arrangement of chemical features that enables molecular recognition at a biological target.

The foundational structural motif is the oxazolo[4,5-d]pyrimidine core itself, which acts as a bioisostere of natural purines. nih.gov This allows it to fit into the binding sites of enzymes and receptors that would typically bind adenine (B156593) or guanine. Potency and selectivity are then achieved by decorating this core with specific functional groups at the C(2), C(5), and C(7) positions.

Key motifs for high affinity often involve:

A hydrogen-bonding group at C(7): An amino group at this position is a common feature in active compounds, suggesting it acts as a crucial hydrogen bond donor or acceptor. nih.govnih.gov

A specific substituent at C(5): The C(5) position often requires a group capable of forming specific interactions, such as the polar contact made by a furyl ring's oxygen atom, deep within the target's binding site. nih.gov

An appropriate group at C(2): The C(2) position requires a substituent that can favorably interact with the extracellular or solvent-exposed region of the target. nih.gov

The incorporation of specific functional groups has provided clear insights into optimizing ligand design.

Halogens: The introduction of a halogen, such as in a para-fluoro analog of a phenyl ring, can lead to a slight reduction in activity but often provides a significant improvement in metabolic stability. dndi.org This makes halogenation a useful strategy for enhancing the drug-like properties of a compound.

Piperazines: The piperazine moiety has proven to be a particularly effective functional group, especially when attached at the C(7) position. In the development of USP28 inhibitors, replacing simpler amines with a piperazine ring dramatically increased inhibitory potency. scienceopen.com This suggests the piperazine ring provides an optimal combination of basicity, size, and hydrogen-bonding capability to secure the ligand in the enzyme's active site.

Phenyl Rings: The electronic properties of phenyl rings are critical. Studies on related heterocyclic compounds have shown a clear preference for electron-rich aromatic rings. dndi.org For example, a dimethoxy-substituted phenyl analog was moderately active, whereas an electron-deficient cyano-substituted analog was inactive. dndi.org This indicates that the target's binding pocket likely contains a region that favorably interacts with electron-rich systems, possibly through pi-stacking or other non-covalent interactions.

Table 2: Influence of Substitutions on the Activity of Related Fused Pyrimidine Analogs

Position Substituent Type Observed Effect on Biological Activity Reference
C(2) Benzo[d]oxazole / Sulphonamide Phenyl Potent COX-2 inhibition nih.gov
C(5) Furyl Ring High affinity for A2A adenosine receptor due to polar interactions nih.gov
C(5) Phenyl Ring Can modulate affinity depending on substitution nih.gov
C(7) Piperazine Significantly enhanced USP28 enzyme inhibition scienceopen.com
Phenyl Ring para-Fluoro substitution Improved metabolic stability dndi.org

Lack of Sufficient Research Data for "2-Methyloxazolo[4,5-d]pyrimidine"

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a detailed article on the chemical compound “this compound” according to the specified outline. The requested sections on its role as a purine (B94841) bioisostere and its use in the development of Mackinazolinone mimetics are not supported by the findings.

The investigation revealed a significant disparity in the scientific community's focus on oxazolopyrimidine isomers. The vast majority of published research centers on the oxazolo[5,4-d]pyrimidine scaffold, which is well-documented as a purine bioisostere and has been extensively studied for various therapeutic applications. mdpi.comnih.govnih.gov In contrast, the oxazolo[4,5-d]pyrimidine isomer, which is the subject of the request, is noted to be a "poorly studied class of compounds." nih.gov This lack of research is attributed to the limited synthetic accessibility of this particular scaffold, which has consequently led to a scarcity of biological studies. nih.gov

While the general structural similarity of oxazolopyrimidines to natural purines is acknowledged, specific structure-activity relationship (SAR) studies for the oxazolo[4,5-d]pyrimidine series as purine bioisosteres are not available in the searched literature. nih.gov

Furthermore, no scientific connection was found between the oxazolo[4,5-d]pyrimidine scaffold and Mackinazolinone. Mackinazolinone is identified as a quinazolone alkaloid, a distinct heterocyclic system. latoxan.comresearchgate.netresearchgate.net The search yielded no evidence of research or development of Mackinazolinone mimetics based on the this compound structure.

Given the constraints and the lack of specific data for this compound and its analogs within the requested therapeutic context, creating a scientifically accurate and informative article that adheres to the provided outline is not possible at this time.

Biological Activities and Mechanistic Investigations of 2 Methyloxazolo 4,5 D Pyrimidine Derivatives

Enzyme Inhibition Profiles

Kinase Inhibition Activities

No published data is available on the inhibition of VEGFR-2 by 2-Methyloxazolo[4,5-d]pyrimidine derivatives.

There is no available research detailing the inhibitory activity of this compound derivatives against Aurora A Kinase.

Specific data on the inhibition of JAK1 and JAK2 by this compound derivatives has not been reported in the scientific literature.

The inhibitory effects of this compound derivatives on Adenosine (B11128) Kinase have not been documented.

There is no available information regarding the inhibition of Ubiquitin-Activating Enzymes by this compound derivatives.

Receptor Modulation

Derivatives of the isomeric oxazolo[5,4-d]pyrimidine (B1261902) system have been identified as potent and selective ligands for the cannabinoid receptor 2 (CB2), often behaving as competitive neutral antagonists. mdpi.comnih.gov A neutral antagonist binds to a receptor and blocks the action of an agonist without producing any biological effect on its own, distinguishing it from an inverse agonist which produces effects opposite to those of an agonist. nih.govnih.gov

A series of novel oxazolo[5,4-d]pyrimidines were designed and synthesized, leading to the identification of compounds with significant CB2 binding affinity and high selectivity over the CB1 receptor. nih.gov Notably, compounds 47 and 48 demonstrated CB2 binding affinity in the nanomolar range and were confirmed through functional studies to be competitive neutral antagonists. nih.gov Structure-activity relationship (SAR) analysis indicated that piperazine (B1678402) substituents at the C(7) position of the oxazolo[5,4-d]pyrimidine core are beneficial for CB2 binding affinities. mdpi.com These compounds reduce the agonist-induced inhibition of cAMP in cells expressing CB2 receptors, confirming their antagonist nature. mdpi.com

CB2 Receptor Binding Affinities of Oxazolo[5,4-d]pyrimidine Derivatives

CompoundStructure DetailCB2 Ki (nM)Selectivity Index (SI) over CB1Reference
Compound 472-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine19> 526 nih.gov
Compound 482-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine32> 312 nih.gov
Compound 15Oxazolo[5,4-d]pyrimidine derivative-> 36 mdpi.com
Compound 16Oxazolo[5,4-d]pyrimidine derivative-12.7 mdpi.com

The structural similarity of the oxazolopyrimidine core to purine (B94841) has prompted investigations into its role as an adenosine receptor antagonist. Fused pyrimidine (B1678525) systems, such as the triazolo[4,5-d]pyrimidines, are known to be potent and selective antagonists for adenosine receptors, particularly the A2A subtype. nih.govnih.gov

For instance, a series of functionalized triazolo[4,5-d]pyrimidine derivatives were developed as A2A receptor antagonists for potential therapeutic use in Parkinson's disease. nih.gov Optimization of this series led to the discovery of a compound (V2006/BIIB014) with excellent oral activity in preclinical models. nih.gov While the primary research has focused on triazolo[4,5-d]pyrimidines and pyrazolo-triazolo-pyrimidines, the oxazolo[5,4-d]pyrimidine scaffold has also been identified as an antagonist of the purinergic G protein-coupled receptor P2Y1. mdpi.comnih.gov This suggests that the broader class of purine isosteres, including oxazolo[4,5-d]pyrimidines, represents a viable template for designing adenosine receptor modulators. nih.govdntb.gov.ua

Certain oxazolo[5,4-d]pyrimidine derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.commdpi.com A series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and EGFR. mdpi.com

SAR studies revealed that substituents at the C(2), C(5), and C(7) positions of the oxazolo[5,4-d]pyrimidine ring are critical for activity. For example, introducing a 4-methylpiperazine moiety to the phenyl ring at the C(2) position was found to be beneficial for EGFR inhibition. mdpi.com Compound 10 from this series, 4-chloro-N-(4-((2-(4-methoxyphenyl)-5-methyloxazolo[5,4-d]pyrimidin-7-yl)amino)phenyl)benzamide, showed an IC50 value of 9.30 ± 1.24 µM against HUVEC proliferation, which is linked to angiogenesis pathways involving VEGFR2. mdpi.com Furthermore, related thiazolo[4,5-d]pyrimidine (B1250722) analogues have also been synthesized and evaluated as potent and selective EGFR tyrosine kinase inhibitors. nih.govnih.gov

EGFR and VEGFR2 Inhibition by Oxazolo[5,4-d]pyrimidine Derivatives

CompoundTargetIC50 (nM)Reference
Derivative with 3-position pyrazole (B372694) substituentEGFR WT- mdpi.com
EGFR LR/CS5.2
Derivative with 5-position pyrazole substituentEGFR WT- mdpi.com
EGFR LR/CS196.8

The chemokine receptor CXCR2 is a promising target for treating inflammatory diseases and cancer. nih.gov While direct data on oxazolo[4,5-d]pyrimidines as CXCR2 antagonists is scarce, extensive research has been conducted on the closely related thiazolo[4,5-d]pyrimidine scaffold. nih.gov

A series of substituted thiazolo[4,5-d]pyrimidines were prepared and evaluated as part of a lead optimization program to identify small molecule antagonists of the human CXCR2 receptor. nih.gov Subsequent scaffold hopping from the thiazolo[4,5-d]pyrimidine core led to the identification of other potent bicyclic heteroaromatic systems, including isoxazolo[5,4-d]pyrimidines and pyrido[3,4-d]pyrimidines, with IC50 values below 1 μM in both binding and calcium mobilization assays. nih.govkuleuven.be This demonstrates that the fused pyrimidine core is a viable starting point for developing CXCR2 antagonists.

Antimicrobial Activities

The antimicrobial potential of oxazolo[4,5-d]pyrimidine (B6598680) derivatives has been explored, with studies focusing on both antiviral and antifungal properties.

Antiviral Activity (e.g., Human Herpes Virus Type-1)

Investigations into the antiviral properties of oxazolo[4,5-d]pyrimidine derivatives have yielded specific insights. A study involving newly synthesized derivatives tested their efficacy against a panel of DNA viruses, including Human Herpes Virus Type-1 (HHV-1), Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), and BK virus.

The research found that the synthesized oxazolo[4,5-d]pyrimidine compounds did not exhibit favorable antiviral effects. A significant limiting factor for these compounds was their cytotoxicity. While some of the derivatives were characterized by low toxicity, they did not demonstrate a significant ability to inhibit viral replication in the in vitro assays conducted.

Antifungal Activity of Specific Derivatives

A review of the scientific literature indicates a significant gap in the research concerning the specific antifungal activities of this compound derivatives. While related heterocyclic systems, such as thiazolo[4,5-d]pyrimidines and various triazolo[1,5-a]pyrimidine derivatives, have shown promising antifungal activities in several studies, there is a notable absence of published data for the oxazolo[4,5-d]pyrimidine scaffold itself. nih.gov This highlights an area for potential future investigation in the search for novel antifungal agents.

Cellular Pathway Modulation and Biological Effects (in vitro)

The study of how oxazolo[4,5-d]pyrimidine derivatives interact with cellular pathways is a critical area of research. However, it is important to note a significant disparity in the scientific literature between the oxazolo[4,5-d]pyrimidine scaffold and its isomer, oxazolo[5,4-d]pyrimidine. The oxazolo[4,5-d]pyrimidine structure remains a poorly studied class of compounds, largely due to limited synthetic accessibility. nih.gov Consequently, detailed mechanistic investigations for this specific scaffold are scarce. In contrast, the oxazolo[5,4-d]pyrimidine isomer is the subject of extensive research.

Angiogenesis Inhibition

There is currently a lack of specific data in peer-reviewed literature regarding the angiogenesis-inhibiting properties of this compound derivatives. This area remains uninvestigated for this particular heterocyclic system.

For context, the isomeric oxazolo[5,4-d]pyrimidine scaffold has been a major focus of anti-angiogenic research. nih.govmdpi.com Numerous derivatives of this isomer have been shown to potently inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key factor in angiogenesis. nih.govresearchgate.net Studies have demonstrated that these compounds can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro. mdpi.comnih.gov However, these findings are specific to the oxazolo[5,4-d]pyrimidine core and cannot be extrapolated to the oxazolo[4,5-d]pyrimidine scaffold without direct experimental evidence.

Caspase Cascade Activation

Similar to angiogenesis inhibition, there is no specific information available in the scientific literature on the ability of this compound derivatives to activate the caspase cascade, a key pathway in programmed cell death (apoptosis).

Conversely, the activation of the caspase cascade is a known biological activity of certain oxazolo[5,4-d]pyrimidine derivatives. nih.govmdpi.com Research on this isomer has identified compounds that function as activators of the caspase cascade in various cancer cell lines, suggesting a potential mechanism for their anti-cancer effects. nih.gov This highlights another significant gap in the understanding of the biological potential of the less-studied oxazolo[4,5-d]pyrimidine scaffold.

Differential Changes in Signaling Protein Expression

The effect of this compound derivatives on the expression of various signaling proteins has not been documented in published studies.

Extensive research into the isomeric oxazolo[5,4-d]pyrimidines has revealed significant effects on cellular signaling. nih.govmdpi.com For example, specific derivatives have been shown to inhibit the phosphorylation of key signaling proteins such as PI3K, ERK1/2, and p38 MAPK, which are downstream of the VEGFR-2 signaling pathway. mdpi.comnih.gov Other studies on this isomer have reported the inhibition of BCL-2, an anti-apoptotic protein. mdpi.com Furthermore, molecular investigations have demonstrated that some 7-aminooxazolo[5,4-d]pyrimidines cause differential changes in the expression of signaling proteins in various cell lines. mdpi.comnih.govresearchgate.netnih.gov These detailed mechanistic insights remain confined to the oxazolo[5,4-d]pyrimidine system, with a clear need for parallel investigations into the oxazolo[4,5-d]pyrimidine scaffold.

Proliferation Inhibition in Specific Cell Lines

No data is available in the searched scientific literature regarding the inhibition of specific cell line proliferation by this compound derivatives.

Immunoregulatory Profiles (e.g., Lymphocyte and Splenocyte Proliferation)

No data is available in the searched scientific literature regarding the immunoregulatory profiles of this compound derivatives, specifically their effects on lymphocyte and splenocyte proliferation.

Modulation of Tumor Necrosis Factor Alpha (TNF-α) Production

No data is available in the searched scientific literature regarding the modulation of Tumor Necrosis Factor Alpha (TNF-α) production by this compound derivatives.

Table of Mentioned Compounds

As no specific derivatives of this compound were discussed in the context of the requested biological activities, a table of mentioned compounds cannot be generated.

Computational Approaches in 2 Methyloxazolo 4,5 D Pyrimidine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a target protein.

Molecular docking studies have been crucial in understanding how oxazolo[4,5-d]pyrimidine (B6598680) derivatives interact with various biological targets, particularly protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. mdpi.com

In silico analyses of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines have suggested that the core scaffold positions itself within the ATP binding site of VEGFR-2. mdpi.com This prediction is critical as it indicates that these compounds likely act as competitive inhibitors, preventing the binding of ATP and subsequent receptor activation. For instance, studies on novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives designed as VEGFR-2 inhibitors confirmed their ability to bind to the active site, with calculated free energies of binding ranging from -38.5 to -47.3 kJ/mol. mdpi.com Molecular docking simulations of 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines have also indicated a binding mode similar to that of type II VEGFR-2 inhibitors. nih.gov

These predictive studies allow researchers to visualize and analyze the spatial arrangement of the ligand within the receptor's binding pocket, providing a rational basis for the observed biological activity and guiding further chemical modifications to enhance potency.

A primary output of molecular docking is the identification of specific interactions that stabilize the ligand-receptor complex. For oxazolo[4,5-d]pyrimidine derivatives targeting VEGFR-2, hydrogen bonds have been identified as a crucial stabilizing force.

Detailed docking analyses have revealed that the oxazolo[5,4-d]pyrimidine moiety can form two significant hydrogen bonds within the hinge region of the VEGFR-2 active site. mdpi.com These interactions occur with the backbone NH group of Asp-1046 and the NH group of the amino acid Lys-868. mdpi.commdpi.com In addition to these key hydrogen bonds, other interactions contribute to the stability of the complex. These include:

π-π stacking interactions: Occurring with residues like Phe1047. mdpi.com

π-alkyl and alkyl interactions: Involving amino acids such as Leu840, Val848, Ala866, Lys868, Val916, Leu1035, and Cys1045. mdpi.com

Van der Waals interactions: With residues like Val867, Glu885, and Val899. mdpi.com

The table below summarizes the key interactions observed in docking studies between oxazolo[4,5-d]pyrimidine derivatives and the VEGFR-2 active site.

Interaction TypeInteracting Amino Acid Residues in VEGFR-2
Hydrogen BondingLys-868, Asp-1046, Glu917, Cys919
π-π StackingPhe1047
π-Alkyl / AlkylLeu840, Val848, Ala866, Lys868, Val916, Leu1035, Cys1045
Van der WaalsVal867, Glu885, Val899

These detailed interaction maps are invaluable for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications lead to increased or decreased inhibitory activity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability and energetics of the binding interaction.

MD simulations are employed to evaluate the stability of the binding pose predicted by molecular docking. frontiersin.org By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the key interactions are maintained and if the ligand remains stably bound within the active site. For example, MD simulations performed on complexes of newly designed inhibitors with VEGFR-2 have been used to confirm their stability in the active pocket over a 100 ns timeframe. frontiersin.org Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to gauge the stability of the complex and the flexibility of its components. frontiersin.org Such simulations have been carried out for related pyrimidine (B1678525) derivatives, demonstrating that the ligand-target complexes remain stable throughout the simulation period.

MD simulations can also be used to refine the binding affinity predictions obtained from docking studies. Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods calculate the free energy of binding from the MD simulation trajectory. These methods often provide a more accurate estimation of binding affinity than the scoring functions used in molecular docking. frontiersin.org By providing a more rigorous assessment of the energetics of binding, MD simulations contribute to a more accurate prediction of a compound's potential efficacy before it is synthesized and tested in the lab.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov This approach is used to predict the activity of newly designed compounds before their synthesis. nih.gov

For heterocyclic molecules like 1,2,3-triazolo[4,5-d]pyrimidine derivatives, which are structurally related to oxazolo[4,5-d]pyrimidines, QSAR models have been developed to predict their anti-cancer activities. nih.gov In these studies, various molecular descriptors are calculated for a series of compounds with known activities. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic properties: Highest Occupied Molecular Orbital energy (EHOMO), Lowest Unoccupied Molecular Orbital energy (ELUMO).

Topological properties: Polar Surface Area (PSA).

Physicochemical properties: Log P (lipophilicity), Ovality.

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized 2-Methyloxazolo[4,5-d]pyrimidine analogues, thereby prioritizing the synthesis of compounds with the highest predicted potency and streamlining the drug discovery process.

Development of Predictive Models for Biological Activity

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in publicly available literature, the principles of such models are widely applied to the broader class of oxazolopyrimidines. These models are foundational in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity.

The development of predictive models for oxazolo[4,5-d]pyrimidine derivatives typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic properties, are calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a model that links the descriptors to the biological activity.

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For the related oxazolo[5,4-d]pyrimidine series, structure-activity relationship (SAR) analyses have been crucial in identifying key structural features for anticancer activity. These qualitative predictive models form the basis for developing more quantitative QSAR models. Such studies have demonstrated that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the heterocyclic core.

Correlation of Structural Features with Inhibitory Potency

Computational studies, particularly molecular docking and SAR analysis, have been instrumental in correlating the structural features of oxazolo[4,5-d]pyrimidine derivatives with their inhibitory potency against various biological targets. For the analogous oxazolo[5,4-d]pyrimidines, extensive research has elucidated key structural requirements for their activity as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).

Key Structural Features and Their Impact on Inhibitory Potency:

Structural PositionModificationImpact on Inhibitory PotencyTarget
Position 2 Aromatic substituentGenerally more favored than aliphatic for HGPRT inhibition.HGPRT
Phenyl ring with 4-Cl or methylpiperazinePreferred for antiproliferative activity.Cancer Cell Lines
4-Methoxyphenyl groupFavorable for VEGFR2 kinase and HUVEC proliferation inhibition.VEGFR2
4-CH3O group on the phenyl ringAdverse to antiproliferative activity.Cancer Cell Lines
Position 5 Methyl groupCan contribute to potent inhibition of BCL-2 protein synthesis when combined with specific C(7) substituents.BCL-2
Position 7 Aliphatic-amino chainsFavorable for BCL-2 inhibitory activity.BCL-2
N-(4-methylphenyl)aminePart of a potent VEGFR2 and HUVEC proliferation inhibitor.VEGFR2
Piperazine (B1678402) substituentsImprove CB2 binding affinities.CB2 Receptor

In silico analysis of a potent 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine inhibitor suggested its oxazolo[5,4-d]pyrimidine core is positioned in the ATP binding site of VEGFR2. mdpi.com This positioning allows for the formation of two hydrogen bonds with the NH group of Lys-868 and the backbone NH group of Asp-1046, highlighting the importance of the core heterocycle in target binding. mdpi.com

Theoretical Studies on Reaction Pathways and Isomer Formation

Theoretical studies provide a molecular-level understanding of the synthetic routes leading to 2-methyloxazolo[4,5-d]pyrimidines and related compounds. These computational investigations can elucidate reaction mechanisms, explain the preferential formation of certain products, and predict the thermodynamic feasibility of different synthetic pathways.

Elucidation of Privileged Product Formation

In the synthesis of related 7-aminooxazolo[5,4-d]pyrimidines, theoretical research has been conducted to explain the preferential formation of the observed product over other potential isomers. The formation of the final 7-aminooxazolo[5,4-d]pyrimidine product is suggested to proceed through an unstable intermediate amidine. This intermediate can cyclize to form the thermodynamically favored oxazolo[5,4-d]pyrimidine ring system.

Theoretical considerations suggest that alternative cyclization pathways, which would lead to isomeric N-6-substituted-oxazolo[5,4-d]pyrimidin-7-imines, are less likely. This privileged product formation is a key aspect of the synthetic strategy, ensuring the efficient generation of the desired scaffold.

Thermodynamic Aspects of Synthetic Reactions

Thermodynamic calculations play a crucial role in understanding the stability of products and intermediates in the synthesis of oxazolo[4,5-d]pyrimidines. For the related 7-aminooxazolo[5,4-d]pyrimidines, theoretical predictions of the heats of formation (enthalpies, ΔfH298) have been used to compare the stability of the final product with that of a potential isomeric by-product, N′-cyanooxazolylacetamidine.

Calculated Heats of Formation (ΔfH298):

Compound TypeRelative Thermodynamic Stability
7-Aminooxazolo[5,4-d]pyrimidinesMore Stable
N′-cyanooxazolylacetamidinesLess Stable

The calculations revealed that the heats of formation for the N′-cyanooxazolylacetamidines are greater than those of the corresponding isomeric 7-aminooxazolo[5,4-d]pyrimidines. This indicates that the oxazolo[5,4-d]pyrimidine scaffold is thermodynamically more stable than the acetamidine isomer. This thermodynamic preference for the fused heterocyclic system is a driving force for the cyclization reaction and contributes to the high yield of the desired product.

Advanced Spectroscopic and Structural Characterization of 2 Methyloxazolo 4,5 D Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including 2-methyloxazolo[4,5-d]pyrimidine derivatives. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms within a molecule. For derivatives of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system, specific chemical shifts and coupling patterns are characteristic. For instance, in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the proton at position 2 (H²) appears as a singlet at δ 8.50 ppm, while the proton at position 6 (H⁶) is observed as a doublet at δ 7.08 ppm. nih.gov The methyl groups at positions 5 and 7 show distinct signals at δ 2.56 ppm and δ 2.69 ppm, respectively. nih.gov The ethyl group protons also have characteristic shifts. nih.gov Upon reduction of the pyrimidine (B1678525) ring, these signals shift significantly. For example, in the dihydrogenated derivative, the H² proton shifts to δ 7.47 ppm. nih.gov

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for a Representative Pyrazolo[1,5-a]pyrimidine Derivative

ProtonChemical Shift (ppm)
8.50 (s)
H⁶7.08 (d)
C⁸'H₂4.27 (q)
7-CH₃2.69 (d)
5-CH₃2.56 (s)
C⁹'H₃1.30 (t)

Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in DMSO-d₆. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. In ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the carbon atoms of the heterocyclic core and the substituents exhibit distinct resonances. nih.gov For example, the signals for C⁵ and C⁷ appear at δ 162.29 and δ 146.59 ppm, respectively. nih.gov The carbonyl carbon of the ester group is found at δ 161.78 ppm. nih.gov The methyl carbons at positions 5 and 7 are observed at δ 24.50 and δ 16.53 ppm. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Pyrazolo[1,5-a]pyrimidine Derivative

CarbonChemical Shift (ppm)
C⁵162.29
C⁸=O161.78
C³'147.00
C⁷146.59
C²H146.43
C⁶H110.64
100.79
C⁸'H₂59.33
5-CH₃24.50
7-CH₃16.53
C⁹'H₃14.43

Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in DMSO-d₆. nih.gov

Two-Dimensional (2D) NMR Techniques

For complex molecules where one-dimensional NMR spectra may have overlapping signals, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) help to establish connectivity between atoms. wikipedia.orgyoutube.com

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org This helps in piecing together fragments of the molecule by identifying neighboring protons.

HSQC, a heteronuclear technique, correlates the chemical shifts of protons with the directly attached carbon atoms. wikipedia.orglibretexts.org This is particularly useful for unambiguously assigning carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. researchgate.net These 2D NMR methods provide a comprehensive picture of the molecular structure by mapping out the entire spin system. wikipedia.orgharvard.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for deducing its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov For instance, for a derivative of a related fused pyrimidine system, the calculated mass for C₂₃H₂₃N₆ [M+H]⁺ was 383.1979, and the found mass was also 383.1979, confirming the molecular formula. nih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many heterocyclic compounds. nih.gov ESI-MS typically produces protonated molecules, [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS) for further structural elucidation. nih.gov In MS/MS experiments, the [M+H]⁺ ion is fragmented, and the resulting fragment ions provide valuable information about the connectivity and substructures within the molecule. nih.govresearchgate.net For example, in the analysis of fused nitrogen-containing ring systems, characteristic cross-ring cleavages of the pyrimidine ring are often observed. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, IR spectroscopy would be instrumental in confirming the presence of key structural features of the fused heterocyclic ring system and any substituents.

The IR spectra of these compounds would be expected to show characteristic absorption bands corresponding to C=N stretching within the pyrimidine and oxazole (B20620) rings, as well as C-O-C stretching of the oxazole moiety. The presence of the methyl group would be indicated by C-H stretching and bending vibrations. Any additional functional groups on the pyrimidine or oxazole ring would give rise to their own characteristic absorption bands.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound Derivatives

Functional Group Vibrational Mode **Expected Absorption Range (cm⁻¹) **
C-H (Aromatic/Heteroaromatic)Stretching3100 - 3000
C-H (Methyl)Asymmetric & Symmetric Stretching2975 - 2950 & 2885 - 2865
C=N (Pyrimidine & Oxazole Rings)Stretching1650 - 1550
C=C (Aromatic/Heteroaromatic)Stretching1600 - 1450
C-O-C (Oxazole Ring)Asymmetric & Symmetric Stretching1250 - 1020
C-H (Methyl)Bending1465 - 1440 & 1380 - 1370
Ring VibrationsVarious fingerprint absorptions

Note: The exact positions of the absorption bands can be influenced by the specific substitution pattern on the oxazolo[4,5-d]pyrimidine (B6598680) core and the physical state of the sample.

X-ray Crystallography for Unambiguous 3D Structure Confirmation

The literature on the X-ray crystal structure of this compound is scarce, reflecting the general lack of extensive research on this particular heterocyclic system. nih.gov However, crystallographic studies on related fused pyrimidine systems provide a basis for what can be expected. For instance, the planarity of the fused ring system and the spatial orientation of substituents are key parameters that would be determined.

A hypothetical X-ray crystallographic analysis of a this compound derivative would yield a detailed structural model. The data would confirm the fusion of the oxazole and pyrimidine rings and provide the precise geometry of the methyl group at the 2-position.

Table 2: Representative X-ray Crystallography Data for a Fused Pyrimidine Heterocycle

Parameter Description Illustrative Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe set of symmetry operations for the crystal.P2₁/c
a (Å)Unit cell dimension.8.5
b (Å)Unit cell dimension.12.3
c (Å)Unit cell dimension.9.1
α (°)Unit cell angle.90
β (°)Unit cell angle.105.2
γ (°)Unit cell angle.90
V (ų)Volume of the unit cell.915.7
ZNumber of molecules per unit cell.4
Bond Length C=N (Å)Average length of a carbon-nitrogen double bond.1.34
Bond Length C-O (Å)Average length of a carbon-oxygen single bond.1.37
Bond Angle N-C-N (°)Angle within the pyrimidine ring.120.5

Note: The values in this table are for illustrative purposes and represent typical data for a related heterocyclic compound. Actual crystallographic data for a specific this compound derivative would be unique to that compound.

Q & A

Q. What are the established synthetic routes for 2-methyloxazolo[4,5-d]pyrimidine and its derivatives?

Methodological Answer: The synthesis typically begins with oxazolone precursors (e.g., compound I in Scheme 1 of ). A sequential process involves:

Cyclization : Reaction of oxazolones with amidine hydrochlorides in THF under basic conditions (Et₃N) to form oxazolo[4,5-d]pyrimidin-7(6H)-ones (III ) .

Chlorination : Treatment with POCl₃ and catalytic Me₂NPh at 105–110°C to yield 7-chloro intermediates (IV ) .

Amination : Substitution of the chlorine atom with primary/secondary amines in dioxane under reflux, producing 7-amine derivatives (V ) with high yields .

Derivatization : Further modifications (e.g., sulfonylation) using alkyl/arylsulfonyl chlorides and triethylamine to introduce diverse functional groups (e.g., sulfonylpiperazine moieties in compounds 10–15 ) .

Key Considerations : Optimize reaction time and temperature to avoid side products. Use LC-MS and NMR for real-time monitoring .

Q. How are oxazolo[4,5-d]pyrimidine derivatives characterized for structural validation?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the methyl group in 2-methyl derivatives shows distinct singlet peaks in aromatic regions .
  • LC-MS : Verify molecular weight and purity. Derivatives like 10–15 () exhibit [M+H]+ peaks matching theoretical values .
  • Elemental Analysis : Validate C, H, N, S content (e.g., compound 10 : C 58.72%, H 4.93% vs. theoretical 58.68%, H 4.92%) .
  • Melting Point Analysis : Assess crystallinity and batch consistency (e.g., derivatives in have MPs ranging from 192°C to 291°C) .

Note : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities in regiochemistry .

Q. What preliminary bioactivity profiles have been reported for oxazolo[4,5-d]pyrimidines?

Methodological Answer: Initial screening focuses on:

  • Antiviral Activity : Cytopathic effect (CPE) assays against viruses like HSV-1 or HIV-1, measuring EC₅₀ values (e.g., compound 5 in showed EC₅₀ = 12 µM) .
  • Cytotoxicity : MTT assays on normal cell lines (e.g., HEK293) to determine selectivity indices (SI = CC₅₀/EC₅₀) .
  • Enzyme Inhibition : Fluorescence-based assays for targets like fatty acid amide hydrolase (FAAH) or histone deacetylases (HDACs) .

Limitation : Bioactivity data for oxazolo[4,5-d]pyrimidines are sparse compared to their [5,4-d] isomers, necessitating cautious interpretation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

Methodological Answer: Key SAR insights include:

  • Position 7 Modifications : Amine or sulfonyl groups (e.g., piperazine in 10–15 ) enhance solubility and target affinity. For example, sulfonylpiperazine derivatives in showed improved anticancer activity .
  • Aromatic Substituents : 4-Methylphenyl at position 2 (e.g., compound 10 ) increases metabolic stability compared to unsubstituted analogs .
  • Fused Ring Systems : Introducing triazolo or thiadiazolo moieties (as in ) can improve selectivity for kinases or epigenetic targets .

Experimental Design : Use combinatorial libraries with systematic substituent variations. Prioritize derivatives with low nM IC₅₀ values in target-specific assays .

Q. How can researchers resolve contradictions in reported bioactivity data for oxazolo[4,5-d]pyrimidines?

Methodological Answer: Address discrepancies through:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., PC3 for anticancer activity in ) and protocols .
  • Off-Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify unintended interactions, which may explain variability in potency .
  • Metabolic Stability Tests : Compare hepatic microsomal stability across derivatives; unstable compounds may show inconsistent in vivo results .

Case Study : Conflicting HDAC6 inhibition data () were resolved by verifying compound purity (>95%) and using isoform-specific substrates .

Q. What strategies optimize selectivity in anticancer derivatives of this compound?

Methodological Answer:

  • Targeted Delivery : Conjugate with folate or peptide ligands to enhance tumor uptake (e.g., EGFR-targeting in ) .
  • Epigenetic Focus : Design dual LSD1/HDAC6 inhibitors (e.g., compound 34 in ) to exploit synthetic lethality in cancer cells .
  • ROS Modulation : Derivatives inducing reactive oxygen species (ROS) in cancer cells (e.g., compound 34 in ) show selective apoptosis .

Validation : Use CRISPR-Cas9 knockout models to confirm target dependency. For example, PC3 cells with LSD1 knockdown showed resistance to compound 34 .

Q. How are computational methods integrated into the development of oxazolo[4,5-d]pyrimidine-based inhibitors?

Methodological Answer:

  • Docking Studies : Predict binding modes to targets like EGFR or LSD1 using AutoDock Vina. For instance, the methyl group at position 2 in 2-methyl derivatives enhances hydrophobic interactions in EGFR’s ATP pocket .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., compound 10 in has high GI absorption due to logP = 3.2) .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide synthesis .

Example : A QSAR model for HDAC6 inhibitors () prioritized electron-withdrawing groups at position 7, leading to compound 34 with IC₅₀ = 8 nM .

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